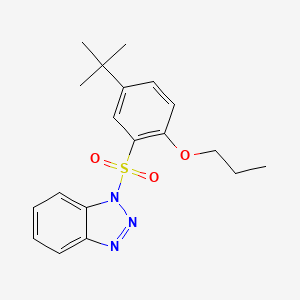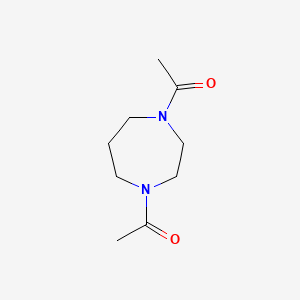
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as CDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.
Mechanism of Action
The exact mechanism of action of 4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In the case of neurodegenerative diseases, this compound has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in the development of Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of reactive oxygen species. In the case of neurodegenerative diseases, this compound has been shown to reduce the formation of beta-amyloid and alpha-synuclein aggregates, which are implicated in the development of Alzheimer's and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of research is to investigate the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Another area of research is to investigate the potential use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential use in other areas of research, such as antimicrobial therapy.
Synthesis Methods
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a multistep process, which involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with propargyl alcohol, followed by the reaction of the resulting product with sodium hydride and 2-bromoethyl prop-2-enyl sulfone. The final product obtained is this compound, which is a white crystalline powder.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been extensively researched for its potential applications in various areas of scientific research. It has been shown to have anticancer properties and has been used in the development of various cancer therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an antimicrobial agent.
properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZQMIMKAXIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
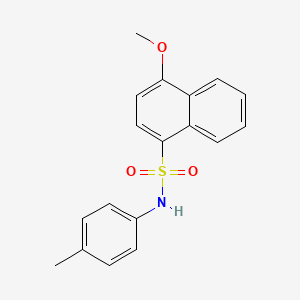
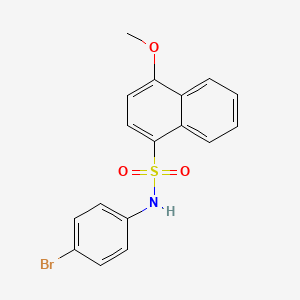
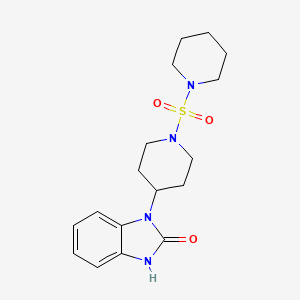
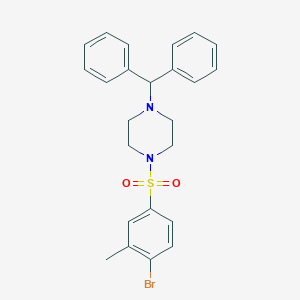

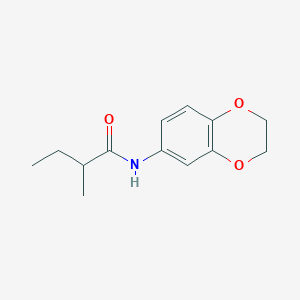
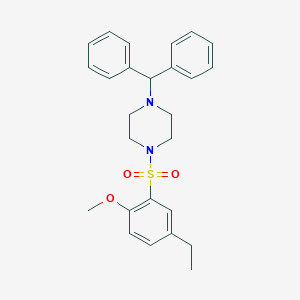
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
